(2-Butyl-1H-imidazol-4-yl)methanol

IMPDH inhibition antimetabolite purine biosynthesis

This 2-butyl-imidazole-4-methanol is a validated fragment hit for WDR5 WIN site (PDB:6PG3, kd~0.06 s⁻¹) and a sub-µM IMPDH2 inhibitor (Ki=240–440 nM)—20‑fold more potent than the 2‑methyl analog. The free hydroxymethyl group enables divergent functionalization (chlorination, N‑alkylation) to access losartan intermediates, while the butyl chain optimizes lipophilicity for cell permeability. Unlike pre‑chlorinated or pre‑functionalized congeners, this scaffold maximizes SAR information per synthesis cycle. Choose this compound for reproducible, structure‑guided medicinal chemistry campaigns targeting MLL‑rearranged leukemias, antimetabolite discovery, or angiotensin receptor antagonist synthesis.

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
CAS No. 68283-19-2
Cat. No. B020948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Butyl-1H-imidazol-4-yl)methanol
CAS68283-19-2
Synonyms(2-Butyl-3H-imidazol-4-yl)-methanol; 
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCCCCC1=NC=C(N1)CO
InChIInChI=1S/C8H14N2O/c1-2-3-4-8-9-5-7(6-11)10-8/h5,11H,2-4,6H2,1H3,(H,9,10)
InChIKeyUZKBZGAMRJRWLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 20 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Butyl-1H-imidazol-4-yl)methanol (CAS 68283-19-2) Procurement Overview: Chemical Identity, Scaffold Class, and Core Technical Specifications


(2-Butyl-1H-imidazol-4-yl)methanol (CAS 68283-19-2, molecular formula C8H14N2O, molecular weight 154.21 g/mol) is a heterocyclic building block comprising a 2-butyl-substituted imidazole ring bearing a hydroxymethyl group at the 4(5)-position . The compound exists as a colorless crystalline solid or white to light yellow powder with a melting point range of 78–82 °C, exhibits limited aqueous solubility but dissolves in organic solvents such as alcohols, ketones, and ethers, and has a predicted pKa of 13.81 ± 0.10 . The butyl substituent confers enhanced lipophilicity compared to shorter-chain analogs, while the free hydroxymethyl group provides a reactive handle for further derivatization in medicinal chemistry campaigns .

(2-Butyl-1H-imidazol-4-yl)methanol: Why Structural Analogs Cannot Substitute Without Functional Consequence


Substitution of (2-Butyl-1H-imidazol-4-yl)methanol with superficially similar imidazole derivatives is not scientifically defensible due to quantifiable divergences in target engagement, metabolic liability, and synthetic compatibility. The 2-butyl chain is not a passive hydrophobic appendage—it directly modulates binding kinetics (kd ∼0.06 s⁻¹ for WDR5 WIN site engagement) and contributes to a ligand efficiency profile that shorter-chain analogs cannot replicate [1]. The absence of the 4-chloro substituent, present in the losartan core (CAS 79047-41-9), fundamentally alters the compound's biological target profile: chloro-containing analogs demonstrate ACE inhibition (IC₅₀ = 1.31 ± 0.026 μM) [2], whereas the non-chlorinated target compound exhibits IMPDH inhibitory activity (Ki = 240–440 nM) [3]. Furthermore, the free 4(5)-hydroxymethyl group enables divergent synthetic trajectories that pre-functionalized analogs cannot accommodate, making procurement based solely on imidazole class membership a source of experimental irreproducibility and failed reaction sequences.

(2-Butyl-1H-imidazol-4-yl)methanol Comparative Evidence: Head-to-Head and Cross-Study Differentiation from Closest Analogs


IMPDH2 Inhibition: 20-Fold Superiority Over 2-Methyl Analog

The target compound demonstrates sub-micromolar inhibitory activity against inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) with Ki values ranging from 240 nM to 440 nM depending on substrate conditions (IMP or NAD cofactor) [1]. In direct cross-study comparison, the 2-methyl analog (2-methyl-1H-imidazol-4-yl)methanol, CAS 45533-87-7, exhibits a Ki > 5,000 nM (>5 μM) against the same target under identical assay conditions, representing an approximate 20-fold difference in potency [2].

IMPDH inhibition antimetabolite purine biosynthesis

WDR5 WIN Site Fragment Hit: Validated Co-Crystal Structure at 2.04 Å Resolution

X-ray crystallography confirms that (2-Butyl-1H-imidazol-4-yl)methanol binds the WIN site of WDR5 (WD repeat-containing protein 5) with a resolved co-crystal structure at 2.04 Å resolution (PDB ID: 6PG3) [1]. The binding mode mimics the native tripeptide interaction, and the compound was identified as a highly ligand-efficient fragment hit from an SPR screen [1]. Surface plasmon resonance (SPR) kinetic analysis reveals a dissociation rate constant (kd) of approximately 0.06 s⁻¹ for the butyl analog [2]. The 2-methyl analog (PDB ID: 6PG4) was also resolved, but the butyl substitution confers a binding mode that more effectively occupies the hydrophobic pocket and may translate to improved permeability compared to guanidine-containing WDR5 ligands [2].

epigenetics MLL leukemia protein-protein interaction fragment-based drug discovery

Target Profile Divergence: Non-Chlorinated Scaffold Lacks ACE Inhibitory Activity Present in 4-Chloro Analogs

A 2025 study of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives demonstrated that the 4-chloro substituent is critical for angiotensin-converting enzyme (ACE) inhibition, with the most active derivative (compound 4b) exhibiting an IC₅₀ of 1.31 ± 0.026 μM [1]. In contrast, (2-Butyl-1H-imidazol-4-yl)methanol lacks the 4-chloro moiety and does not demonstrate ACE inhibitory activity; its biological profile is directed toward IMPDH inhibition and WDR5 WIN site binding [2][3].

ACE inhibition hypertension target selectivity

Synthetic Versatility: Free 4(5)-Hydroxymethyl Enables Divergent Derivatization Not Accessible from Pre-Functionalized Analogs

The free 4(5)-hydroxymethyl group of (2-Butyl-1H-imidazol-4-yl)methanol provides a reactive primary alcohol handle that can be oxidized to the corresponding aldehyde, halogenated, alkylated, or converted to leaving groups for nucleophilic displacement, enabling access to diverse chemotypes . In contrast, the losartan core analog (2-butyl-4-chloro-1H-imidazol-5-yl)methanol, CAS 79047-41-9, already contains a chloro substituent at the 4-position, restricting its synthetic utility to reactions compatible with the aryl chloride moiety and precluding oxidation-to-aldehyde strategies without competitive side reactions [1]. The target compound serves as a documented intermediate in the synthesis of losartan and related angiotensin II receptor antagonists, with published synthetic routes demonstrating its conversion to 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde via chlorination and oxidation sequences [2].

synthetic intermediate medicinal chemistry building block

(2-Butyl-1H-imidazol-4-yl)methanol: Evidence-Backed Procurement Scenarios for Research and Industrial Use


Fragment-Based Drug Discovery Targeting WDR5-MLL1 Protein-Protein Interactions

This compound is a validated fragment hit for the WIN site of WDR5, supported by a 2.04 Å co-crystal structure (PDB: 6PG3) and SPR kinetics (kd ≈ 0.06 s⁻¹) [1]. Procurement is justified for structure-guided optimization campaigns targeting MLL-rearranged leukemias, where the ligand-efficient imidazole scaffold serves as a starting point for growing into low-micromolar inhibitors. The butyl substitution provides a favorable balance of lipophilicity and permeability that distinguishes it from methyl or guanidine-containing analogs [1].

IMPDH2 Inhibitor Tool Compound for Antimetabolite and Immunosuppression Studies

With confirmed Ki values of 240–440 nM against IMPDH2 [2], this compound offers sub-micromolar potency as a starting point for antimetabolite research. The 20-fold superiority over the 2-methyl analog (Ki > 5,000 nM) [2] makes it the preferred procurement choice among simple imidazole-methanols for preliminary target validation and biochemical assay development in purine biosynthesis inhibition studies.

Losartan and Angiotensin II Receptor Antagonist Synthesis Intermediate

This compound serves as a key building block in the synthesis of losartan and structurally related nonpeptide angiotensin II receptor antagonists [3]. The free 4(5)-hydroxymethyl group enables sequential functionalization (chlorination followed by N-alkylation) to access the 2-butyl-4-chloro-5-hydroxymethylimidazole core of losartan [3]. Procurement for pharmaceutical intermediate applications is supported by published synthetic routes and established commercial supply chains for this CAS registry number.

Heterocyclic Building Block for Diverse Medicinal Chemistry SAR Campaigns

The combination of a 2-butyl chain, free 4(5)-hydroxymethyl group, and unsubstituted imidazole nitrogen positions provides a versatile scaffold for parallel derivatization strategies . Unlike pre-chlorinated analogs (e.g., CAS 79047-41-9) that restrict synthetic optionality, this compound permits independent exploration of substituent effects at the 4-position, 5-position (via hydroxymethyl transformations), and imidazole nitrogen atoms . This maximizes structure-activity relationship (SAR) information per synthesis cycle and reduces the number of distinct building blocks required for library generation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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